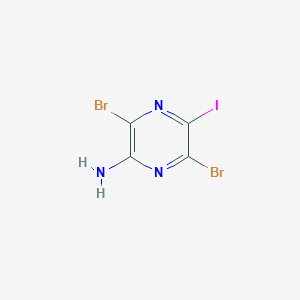
3,6-Dibromo-5-iodopyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibromo-5-iodopyrazin-2-amine is a chemical compound with the molecular formula C4H2Br2IN3 and a molecular weight of 378.79 g/mol . It is a halogenated pyrazine derivative, characterized by the presence of bromine and iodine atoms attached to the pyrazine ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-5-iodopyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method is the bromination of 5-iodopyrazin-2-amine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-5-iodopyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,6-Dibromo-5-iodopyrazin-2-amine is primarily related to its ability to interact with specific molecular targets. The halogen atoms in the compound can form strong interactions with various biological molecules, influencing their activity and function. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromopyrazin-2-amine: Similar structure but lacks the iodine atom.
5-Iodopyrazin-2-amine: Similar structure but lacks the bromine atoms.
3,6-Dichloropyrazin-2-amine: Similar structure but with chlorine atoms instead of bromine and iodine.
Uniqueness
3,6-Dibromo-5-iodopyrazin-2-amine is unique due to the presence of both bromine and iodine atoms on the pyrazine ring. This combination of halogens imparts distinct chemical properties, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C4H2Br2IN3 |
|---|---|
Molecular Weight |
378.79 g/mol |
IUPAC Name |
3,6-dibromo-5-iodopyrazin-2-amine |
InChI |
InChI=1S/C4H2Br2IN3/c5-1-3(7)9-2(6)4(8)10-1/h(H2,8,10) |
InChI Key |
NVXNTPUEIHEMNP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)Br)I)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


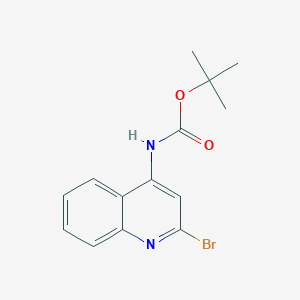

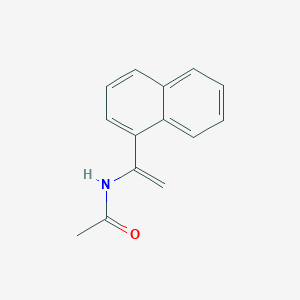


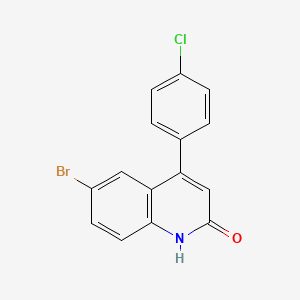
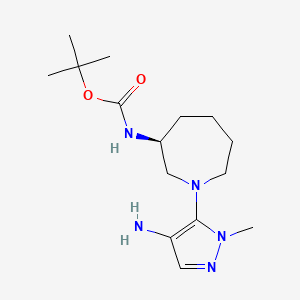
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B15242932.png)
![N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide](/img/structure/B15242935.png)

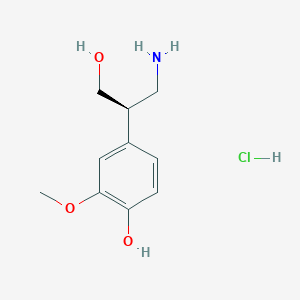

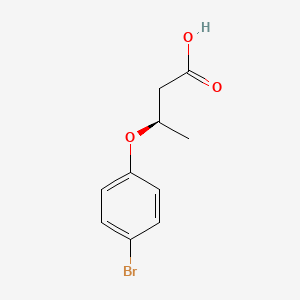
![2-Chloro-N-[4-chloro-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B15242984.png)
